N-Butyrylindoline
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Overview
Description
N-Butyrylindoline is a chemical compound with the molecular formula C12H15NO. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyrylindoline typically involves the reaction of indoline with butyric anhydride or butyryl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation of the nitrogen atom in the indoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyrylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butyrylindole, where the indoline ring is converted to an indole ring.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: N-Butyrylindole
Reduction: this compound amine derivative
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
N-Butyrylindoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyrylindoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
N-Butyrylindoline can be compared with other indoline and indole derivatives:
Indoline: The parent compound of this compound, which lacks the butyryl group.
N-Acetylindoline: Similar to this compound but with an acetyl group instead of a butyryl group.
N-Butyrylindole: An oxidized form of this compound with an indole ring instead of an indoline ring.
This compound is unique due to its specific butyryl substitution, which imparts distinct chemical and biological properties compared to other indoline and indole derivatives .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQEDCVGYSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392203 |
Source
|
Record name | N-BUTYRYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91639-92-8 |
Source
|
Record name | N-BUTYRYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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